molecular formula C14H10N4O5S B2618232 N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-54-2

N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2618232
CAS No.: 851944-54-2
M. Wt: 346.32
InChI Key: CVONZLGHKPJKKO-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a carboxamide group at position 5. The carboxamide nitrogen is further functionalized with a 2-methoxy-4-nitrophenyl substituent. This nitro-methoxy-phenyl group confers distinct electronic and steric properties, influencing solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O5S/c1-23-11-6-8(18(21)22)2-3-10(11)16-12(19)9-7-15-14-17(13(9)20)4-5-24-14/h2-7H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVONZLGHKPJKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxy-4-nitroaniline with a thiazole derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and the use of polar solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Reduction of the Nitro Group

The aromatic nitro group at the 4-position undergoes reduction to form an amine derivative, a key modification for enhancing bioavailability or enabling further conjugation.

Reagents Conditions Product Biological Relevance
Sodium borohydride (NaBH₄)Polar solvents, 50–80°CN-(2-methoxy-4-aminophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamideImproved solubility and antimicrobial activity
Lithium aluminum hydride (LiAlH₄)Anhydrous THF, refluxSame as aboveIntermediate for antitubercular agents

The amine derivative serves as a precursor for secondary functionalization, such as acylation or sulfonation, to modulate electronic properties.

Substitution at the Methoxy Group

The electron-rich methoxy group at the 2-position participates in nucleophilic aromatic substitution (NAS) under acidic or basic conditions.

Nucleophile Reagents/Conditions Product Applications
AminesH₂SO₄, 100°CN-(2-amino-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamideEnhanced anticancer activity
ThiolsK₂CO₃, DMF, 60°CN-(2-thiol-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamideImproved metabolic stability

Substitution at this position is regioselective due to steric and electronic effects from the adjacent nitro group .

Oxidation of the Thiazolo-Pyrimidine Core

The thiazolo[3,2-a]pyrimidine scaffold undergoes oxidation at the sulfur atom or α-carbon positions.

Oxidizing Agent Conditions Product Outcome
Hydrogen peroxide (H₂O₂)Acetic acid, 70°CSulfoxide or sulfone derivativesAltered binding affinity to enzymes
Potassium permanganate (KMnO₄)Aqueous NaOH, RTCleavage of the thiazole ringNot biologically active

Oxidation to sulfoxide derivatives has been linked to enhanced RNase H inhibitory activity in structural analogs .

Carboxamide Functionalization

The carboxamide group at position 6 reacts with amines or alcohols to form urea or ester derivatives.

Reagent Conditions Product Purpose
MorpholineDCC, DMAP, CH₂Cl₂, RTN-morpholino-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamideImproved pharmacokinetics
TrifluoromethylanilineEDCl, HOBt, DMF, 60°CN-(2-(trifluoromethyl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamideIncreased lipophilicity

Derivatization at this position is critical for tuning target selectivity in antimicrobial and antiviral scaffolds .

Cyclization and Ring Expansion

Under strong acidic conditions, the compound undergoes intramolecular cyclization to form polycyclic derivatives.

Conditions Product Mechanism
Concentrated H₂SO₄, 120°C7-(Substituted phenylamino)-5H-thiazolo[3,2-a]pyrimidin-5-one sulfonic acidElectrophilic sulfonation followed by cyclization

This reaction is utilized to generate sulfonic acid derivatives with potent antitubercular activity .

Magnesium Ion Coordination

The compound’s thiazolone moiety chelates Mg²⁺ ions, a property exploited in HIV RNase H inhibition.

Interaction Site Biological Impact Reference
Oxygen atoms of the thiazolone ringDisrupts Mg²⁺-dependent catalytic activity of RNase H

Docking studies confirm that this coordination stabilizes the ligand-enzyme complex, making it a scaffold for antiviral drug development .

The reactivity of N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is dominated by its nitro, methoxy, and carboxamide groups, enabling diverse modifications for pharmacological optimization. Current research prioritizes substitutions that enhance target binding while maintaining metabolic stability, particularly for antimicrobial and antiviral applications.

Scientific Research Applications

Antibacterial and Antitubercular Activities

Research indicates that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit promising antibacterial and antitubercular activities. A study synthesized various 5H-thiazolo[3,2-a]pyrimidin-5-ones and evaluated their efficacy against both Gram-positive and Gram-negative bacteria as well as Mycobacterium tuberculosis. The results demonstrated that certain compounds showed significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 6.25 mg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .

CompoundActivity TypeMIC (mg/mL)
Compound AAntibacterial6.25
Compound BAntitubercular12.5

Anticancer Potential

Thiazolo[3,2-a]pyrimidine derivatives have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can selectively inhibit the growth of various cancer cell lines while sparing normal cells. For instance, one study reported that derivatives containing nitrophenyl groups exhibited enhanced cytotoxicity against the M-HeLa cell line compared to standard chemotherapeutic agents like Sorafenib .

Case Study: Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide resulted in a significant reduction in tumor size compared to controls. The compound was administered at varying doses, with notable tumor regression observed at higher concentrations.

Anti-inflammatory Properties

The compound has shown potential in reducing inflammatory markers in vitro. Studies indicated that treatment with this compound significantly lowered the production of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) in macrophage cell lines.

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The thiazolo[3,2-a]pyrimidine core is conserved across related compounds, but substituent variations critically modulate biological activity and physicochemical properties. Key analogs include:

Compound Name Substituents (R-group) Molecular Formula Key Functional Features
N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (Target) 2-methoxy-4-nitrophenyl C₁₉H₁₅N₅O₅S Nitro (electron-withdrawing), methoxy (moderate polarity)
N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Benzyl C₁₆H₁₃N₃O₂S Hydrophobic benzyl group enhances lipophilicity
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-methoxyphenyl, 7-methyl C₂₁H₂₀N₄O₃S Methoxy (polar), methyl (steric bulk)
N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-methoxyphenethyl C₁₈H₁₈N₃O₃S Extended alkyl chain (improved membrane permeability)
7-methyl-5-(4-nitrophenyl)-3-oxo-N-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-nitrophenyl, 7-methyl C₂₀H₁₆N₄O₄S Nitro (electron-withdrawing), methyl (steric effects)

Structural and Spectroscopic Analysis

  • IR/NMR Trends: Nitro groups exhibit strong IR absorption near 1527–1347 cm⁻¹ (asymmetric/symmetric NO₂ stretching) , while methoxy groups show C-O stretches near 1218 cm⁻¹. In NMR, the nitro group deshields adjacent protons (e.g., δ 8.30 ppm for aromatic protons in ) .
  • Hydrogen Bonding: The carboxamide group acts as a hydrogen bond donor/acceptor, critical for target engagement. Nitro groups may form weaker H-bonds compared to methoxy or benzyl substituents .

Pharmacokinetic Considerations

  • Solubility : Methoxy and nitro groups reduce aqueous solubility compared to unsubstituted analogs. For instance, N-(4-methoxyphenethyl) derivatives () show moderate solubility due to extended alkyl chains .

Biological Activity

N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process:

  • Preparation of S-alkylated derivatives : This initial step involves the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides.
  • Intramolecular cyclization : The S-alkylated derivatives undergo cyclization to form the desired thiazolo[3,2-a]pyrimidin-5-one structure.
  • Acylation and reduction : Further reactions modify the compound to yield this compound by introducing the nitrophenyl group and modifying functional groups as necessary.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolo[3,2-a]pyrimidines, including our compound of interest. The biological activity is often evaluated through:

  • Minimum Inhibitory Concentration (MIC) : This metric assesses the lowest concentration of a compound that inhibits microbial growth.
  • Minimum Bactericidal Concentration (MBC) : This measures the lowest concentration required to kill bacteria.

For instance, compounds in this class have shown promising results against various pathogens, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL for some derivatives .

Antitubercular Activity

This compound has also been evaluated for its antitubercular properties. In vitro studies indicated significant activity against Mycobacterium tuberculosis, suggesting its potential as a lead compound in tuberculosis treatment .

The mechanism by which thiazolo[3,2-a]pyrimidines exert their effects may involve:

  • Inhibition of bacterial enzymes : These compounds can inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription .
  • Antioxidant properties : Some derivatives exhibit antioxidant activity, which may contribute to their overall therapeutic effects .

Case Studies and Research Findings

Several studies have documented the biological activities of thiazolo[3,2-a]pyrimidines:

StudyFindings
MDPI Study (2015)Reported significant antibacterial and antitubercular activity for synthesized derivatives .
ACS Omega (2021)Highlighted excellent antimicrobial activities with specific MIC values for various derivatives .
ResearchGate (2020)Discussed the dual inhibition mechanism targeting GyrB and ParE in bacterial systems .

Q & A

Q. What synthetic strategies are effective for preparing thiazolo[3,2-a]pyrimidine derivatives like the target compound?

Methodological Answer: A common approach involves cyclocondensation of precursors under reflux conditions. For example, similar compounds are synthesized by refluxing a thioxopyrimidine derivative with chloroacetic acid, aromatic aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde), and sodium acetate in a 1:1 mixture of glacial acetic acid and acetic anhydride for 8–10 hours . The product is recrystallized from ethyl acetate/ethanol (3:2) to obtain single crystals for structural validation. Yield optimization (e.g., 78% reported) depends on reaction time, stoichiometry, and purification methods.

Q. How is the compound characterized spectroscopically?

Methodological Answer:

  • NMR : Signals for substituents (e.g., methoxy groups at δ ~3.7 ppm in 1^1H NMR; methyl groups at δ ~2.3 ppm) and aromatic protons (δ 6.8–7.2 ppm) confirm substitution patterns .
  • IR : Stretching frequencies for carbonyl (C=O, ~1700 cm1^{-1}) and nitro (NO2_2, ~1520 cm1^{-1}) groups validate functional groups.
  • X-ray Diffraction : Single-crystal analysis resolves bond lengths (e.g., C–S: ~1.7 Å, C–O: ~1.2 Å) and torsion angles (e.g., C9–S1–C2: ~175.9°) .

Q. What crystallization techniques yield high-quality crystals for X-ray studies?

Methodological Answer: Slow evaporation of ethyl acetate/ethanol (3:2) solutions at 296 K produces well-defined crystals. Solvent polarity and evaporation rate critically influence crystal packing and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Advanced Research Questions

Q. How is conformational analysis performed using X-ray crystallography data?

Methodological Answer:

  • Ring Puckering : The thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation, with deviations from the mean plane (e.g., C5: 0.224 Å) quantified using Cremer-Pople parameters .
  • Dihedral Angles : The fused thiazole and pyrimidine rings form an 80.94° angle with substituted benzene rings, analyzed via SHELXL refinement .

Q. How are intermolecular interactions analyzed in crystal packing?

Methodological Answer:

  • Hydrogen Bonding : Bifurcated C–H···O interactions (e.g., H16···O3: 2.52 Å) link molecules into chains along the c-axis. Graph set analysis (e.g., R22(8)R_2^2(8) motifs) classifies these patterns .
  • π-π Stacking : Aromatic ring centroid distances (3.8–4.2 Å) are computed using software like Mercury.

Q. How can computational methods predict electronic properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps (~4.5 eV for similar compounds), electrostatic potential maps, and Fukui indices for reactivity prediction.
  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina, leveraging structural data from related inhibitors .

Q. How to resolve contradictions in crystallographic data?

Methodological Answer:

  • Refinement Validation : Use SHELXL’s LSTABS and Hirshfeld surface analysis to identify disordered regions or missing electron density .
  • Hydrogen Placement : Apply riding models (C–H = 0.93–0.98 Å) with UisoU_{iso}(H) = 1.2–1.5UeqU_{eq}(C) for non-H atoms .

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